An In-depth Technical Guide to Carbazole-d8: Chemical Properties and Structure
An In-depth Technical Guide to Carbazole-d8: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, and experimental methodologies related to Carbazole-d8. This deuterated analogue of carbazole (B46965) serves as a crucial tool in various scientific and industrial fields, from materials science to analytical chemistry.
Introduction
Carbazole-d8 is a deuterated form of carbazole, an aromatic heterocyclic organic compound. It consists of a central five-membered nitrogen-containing ring fused to two six-membered benzene (B151609) rings. In Carbazole-d8, the eight hydrogen atoms on the benzene rings are replaced with deuterium (B1214612) atoms.[1][2][3] This isotopic substitution imparts unique properties that make it invaluable for specific research applications, including fluorescence studies, organic electronics, and as an isotopic label for tracing reaction mechanisms.[1][3][4] Furthermore, its distinct mass and spectroscopic signature enhance analytical sensitivity and specificity, making it an excellent internal standard for quantitative analysis.
Chemical Structure
The fundamental structure of Carbazole-d8 is that of carbazole, with deuterium atoms substituting for hydrogen at positions 1 through 8. The nitrogen atom at position 9 retains its hydrogen atom.
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IUPAC Name: 1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole[5]
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Molecular Formula: C₁₂HD₈N[6]
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SMILES: [2H]c1c([2H])c([2H])c2c([nH]c3c([2H])c([2H])c([2H])c([2H])c23)c1[2H][5]
Physicochemical Properties
The substitution of hydrogen with deuterium results in a higher molecular weight for Carbazole-d8 compared to its non-deuterated counterpart. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 38537-24-5 | [6][7] |
| Molecular Weight | 175.25 g/mol | [7][9] |
| Exact Mass | 175.12371 u | [5][7] |
| Appearance | Off-white to light brown solid powder | [4][8] |
| Melting Point | 243 - 247 °C | [10] |
| Boiling Point | 355.0 ± 11.0 °C at 760 mmHg | [8] |
| Density | 1.2 ± 0.1 g/cm³ | [8] |
| LogP | 3.72 | [8] |
| Solubility | Insoluble in water, soluble in organic solvents. | [4] |
Spectroscopic Properties
Isotopic labeling with deuterium significantly alters the spectroscopic signature of the molecule, which is fundamental to its application.
Mass Spectrometry
In mass spectrometry, Carbazole-d8 is easily distinguished from unlabeled carbazole due to the mass difference. The molecular ion peak for Carbazole-d8 appears at a higher mass-to-charge ratio (m/z) of approximately 175, compared to 167 for carbazole.[7] Gas Chromatography-Mass Spectrometry (GC-MS) is a critical technique for determining the isotopic purity of Carbazole-d8 by analyzing the relative intensities of the deuterated and non-deuterated molecular ion peaks.[7]
Vibrational Spectroscopy (IR and Raman)
The most significant effect of deuteration in the infrared (IR) and Raman spectra is the shift of the C-H vibrational modes. The C-H stretching vibrations typically found in the 3000-3100 cm⁻¹ region are shifted to a lower frequency range of 2200-2300 cm⁻¹ for the C-D stretching vibrations, owing to the increased reduced mass of the C-D bond.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: In a ¹H NMR spectrum, the signals corresponding to the aromatic protons are absent, simplifying the spectrum significantly. The only proton signal observed would be that of the N-H group.
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¹³C NMR: The signals of the deuterated carbon atoms appear as multiplets (typically triplets) due to one-bond carbon-deuterium (¹J C-D) coupling. Additionally, a slight upfield shift (isotope effect) is observed for the resonances of the deuterated carbons.[7]
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²H NMR: Deuterium NMR directly probes the deuterium atoms, providing a direct way to confirm the positions and extent of deuteration.
| Spectroscopic Technique | Key Feature for Carbazole-d8 |
| Mass Spectrometry (MS) | Molecular ion peak at m/z ≈ 175 (M+8 compared to carbazole) |
| Infrared (IR) Spectroscopy | C-D stretching vibrations observed in the 2200-2300 cm⁻¹ range[7] |
| ¹H NMR Spectroscopy | Absence of aromatic proton signals; presence of N-H proton signal |
| ¹³C NMR Spectroscopy | Multiplet signals for deuterated carbons due to C-D coupling; upfield isotope shift[7] |
Experimental Protocols
Synthesis of Carbazole-d8
A common method for synthesizing Carbazole-d8 is through an isotopic exchange reaction using heavy water (D₂O).[7]
Objective: To achieve a high degree of deuteration on the carbazole ring system.
Materials:
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Carbazole (30 g)
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Cyclohexane (30 mL)
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Trifluoroacetic anhydride (B1165640) (20 g)
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Heavy water (D₂O, 80 g)
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250 mL reactor
Procedure:
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Add carbazole, cyclohexane, trifluoroacetic anhydride, and heavy water to the 250 mL reactor.[6]
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Seal the reactor and heat it to 240°C.[6]
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Maintain the temperature and stir the reaction mixture for 24 hours.[6]
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After 24 hours, cool the reactor and isolate the product.
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Analyze the degree of deuteration using GC-MS. A single cycle can yield a deuteration level of approximately 79%.[6][7]
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To achieve higher isotopic purity (e.g., >98%), the reaction can be repeated. Up to four cycles can yield a deuteration degree of 99%.[6][7]
Isotopic Purity Determination via GC-MS
Objective: To quantify the isotopic enrichment of Carbazole-d8.
Methodology:
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Sample Preparation: Prepare a dilute solution of the synthesized Carbazole-d8 in a suitable solvent (e.g., toluene). Create a series of calibration solutions with known concentrations. If used as an internal standard, a stock solution is added to both calibration standards and unknown samples.
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GC Separation: Inject the sample into a gas chromatograph. The GC column separates Carbazole-d8 from any remaining non-deuterated or partially deuterated carbazole and other impurities based on their chromatographic properties.
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MS Detection: The eluent from the GC column is introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio.
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Data Analysis:
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Acquire the mass spectrum for the chromatographic peak corresponding to carbazole.
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Identify the molecular ion peaks for unlabeled carbazole (m/z ≈ 167) and Carbazole-d8 (m/z ≈ 175).
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Calculate the isotopic purity by determining the relative intensities of these peaks. The purity is often expressed as "atom % D".
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Applications
The unique properties of Carbazole-d8 make it a valuable material in several advanced applications:
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Organic Electronics: Deuterium-labeled carbazole is used in the synthesis of organic semiconductors for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][3] The C-D bond is stronger than the C-H bond, which can lead to increased stability and longevity of the devices. It also allows for detailed studies of charge transport and exciton (B1674681) dynamics.[1][3]
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Fluorescence and Photophysics: The deuterium atoms alter the vibrational modes of the molecule, which can influence non-radiative decay pathways of excited states. This makes Carbazole-d8 a useful tool for studying fluorescence lifetimes, quantum yields, and energy transfer processes.[1][3][4]
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Reaction Mechanism Studies: As a valuable isotopic label, Carbazole-d8 allows researchers to trace the movement of atoms and identify intermediates in complex chemical transformations, providing a deeper understanding of organic reaction mechanisms.[1][3][4]
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Analytical Standard: Due to its distinct mass, Carbazole-d8 is an excellent internal standard for the quantitative analysis of carbazole and its derivatives in complex matrices, such as environmental samples or crude oil. It helps to correct for sample loss during preparation and instrumental variability.
References
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- 4. clearsynthdeutero.com [clearsynthdeutero.com]
- 5. Carbazole-d8,NH | CAS 38537-24-5 | LGC Standards [lgcstandards.com]
- 6. Carbazole-d8 synthesis - chemicalbook [chemicalbook.com]
- 7. Carbazole D8 | 38537-24-5 | Benchchem [benchchem.com]
- 8. Carbazole-d8 (carbazole-d8) | bioactive compound | CAS 38537-24-5 | Buy Carbazole-d8 (carbazole-d8) from Supplier InvivoChem [invivochem.com]
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